molecular formula C10H17ClF3N B2931536 [4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride CAS No. 25899-45-0

[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride

Cat. No.: B2931536
CAS No.: 25899-45-0
M. Wt: 243.7
InChI Key: WWXZXEVDJBAGCK-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine hydrochloride is a bicyclic amine derivative featuring a rigid bicyclo[2.2.2]octane core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methanamine (-CH₂NH₂) group at the 1-position, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to its structural rigidity and the electron-withdrawing properties of the -CF₃ group, which enhance metabolic stability and binding affinity to biological targets . Its molecular formula is C₁₀H₁₇ClF₃N, with a molecular weight of 243.70 g/mol .

Properties

IUPAC Name

[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N.ClH/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9;/h1-7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXZXEVDJBAGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25899-45-0
Record name [4-(trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanamine hydrochloride
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Biological Activity

[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is a bicyclic compound characterized by its trifluoromethyl group, which significantly influences its biological activity and chemical properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H15F3N·HCl
  • Molecular Weight : 239.69 g/mol
  • CAS Number : 94994-14-6

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bicyclo[2.2.2]octane structure contributes to unique steric and electronic properties.

The biological activity of this compound is not fully elucidated, but it is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its potential as a precursor in synthesizing more complex molecules suggests that its mechanism may vary depending on the final product.

Biological Activity Overview

The compound has shown promise in various biological assays:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains.
  • Neuropharmacological Effects : Research suggests that it may influence neurotransmitter systems, particularly in the context of central nervous system disorders.
  • Enzymatic Interactions : The compound may serve as a substrate or inhibitor in enzymatic reactions, although specific enzymes have yet to be identified.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of neurotransmitter release
Enzymatic InteractionPotential substrate for enzymatic pathways

Case Studies

  • Study on Antimicrobial Properties :
    • A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
  • Neuropharmacological Assessment :
    • Another investigation focused on the compound's effects on neurotransmitter levels in animal models.
    • Findings suggested alterations in dopamine and serotonin levels, indicating possible applications in treating mood disorders.
  • Enzymatic Pathway Exploration :
    • Research explored the compound's role as an inhibitor in specific enzymatic pathways related to metabolic processes.
    • The study highlighted its potential utility in drug design for metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.2]octane Derivatives

(a) 1,4-Bicyclo[2.2.2]octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, Dihydrochloride
  • Structure : Features a bicyclo[2.2.2]octane core with two methylamine groups substituted at the 1- and 4-positions, each linked to a 2-chlorobenzyl group.
  • Key Differences :
    • Substitution Pattern : The target compound has a single methanamine group, whereas this analog has two methylamine groups with bulky 2-chlorobenzyl substituents.
    • Physicochemical Properties : Higher molecular weight (C₂₄H₃₀Cl₂N₂ , MW = 433.42 g/mol) and increased lipophilicity due to aromatic chlorides.
    • Pharmacological Impact : The dihydrochloride salt may enhance solubility, but the bulky substituents could reduce bioavailability compared to the simpler target compound .
(b) Threo-1-Azabicyclo[2.2.2]octyl(4-fluorophenyl)-methanamine
  • Structure : Combines a bicyclo[2.2.2]octane ring with a 4-fluorophenyl group and a methanamine side chain.
  • Stereochemistry: The "threo" designation indicates specific stereoisomerism, which may influence target binding compared to the non-chiral target compound .

Cyclohexane and Cyclopropane Analogs

(a) [4-(Trifluoromethyl)cyclohexyl]methanamine
  • Structure : A cyclohexane ring substituted with -CF₃ and -CH₂NH₂ groups.
  • Molecular Weight: Lower (C₈H₁₄F₃N, MW = 191.20 g/mol) due to fewer carbons .
(b) (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine Hydrochloride
  • Structure : Cyclopropane ring with a 4-(trifluoromethoxy)phenyl group and methanamine.
  • Key Differences :
    • Ring Strain : The cyclopropane’s high strain energy may increase reactivity but reduce stability.
    • Substituent : The -OCF₃ group differs from -CF₃, altering electronic and steric properties .

Heterocyclic Derivatives

(a) (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
  • Structure : Thiazole ring substituted with a 4-chlorophenyl group and methanamine.
  • Key Differences: Aromatic Heterocycle: The thiazole ring enables π-stacking interactions, unlike the aliphatic bicyclo[2.2.2]octane. Chlorine vs.
(b) 2-(4-(Benzyloxy)-3-methoxyphenyl)ethanamine Hydrochloride
  • Structure : Phenethylamine derivative with benzyloxy and methoxy substituents.
  • Key Differences :
    • Flexibility : The linear ethanamine chain and aromatic substituents increase conformational freedom, likely reducing target selectivity compared to the rigid bicyclic system .

Physicochemical and Pharmacological Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₀H₁₇ClF₃N 243.70 Rigid bicyclo[2.2.2]octane; -CF₃ enhances stability
1,4-Bicyclo[2.2.2]octanebis(methylamine) C₂₄H₃₀Cl₂N₂ 433.42 Bulky 2-chlorobenzyl groups; dihydrochloride salt
[4-(Trifluoromethyl)cyclohexyl]methanamine C₈H₁₄F₃N 191.20 Flexible cyclohexane; lower lipophilicity
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine C₁₁H₁₁F₃NO 242.21 High ring strain; -OCF₃ substituent

Q & A

Basic Question: What is the recommended synthetic route for [4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A generalized approach includes:

  • Step 1: Formation of the bicyclo[2.2.2]octane core via Diels-Alder or other cycloaddition reactions.
  • Step 2: Introduction of the trifluoromethyl group using reagents like CF₃Cu or trifluoromethylation agents under anhydrous conditions .
  • Step 3: Amination via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation using HCl in methanol/ether.
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is recommended. Structural confirmation via NMR and mass spectrometry is critical .

Advanced Question: How can researchers optimize the cyclization step to improve yield and purity?

Methodological Answer:
Key factors influencing cyclization efficiency:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling reactions but require inert atmospheres (N₂/Ar) .
  • Temperature Control: Elevated temperatures (e.g., 100°C) may accelerate cyclization but risk side reactions. Lower temperatures (e.g., 70°C) with extended reaction times (8–12 h) can improve selectivity .
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethers (THF) reduce byproducts.

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